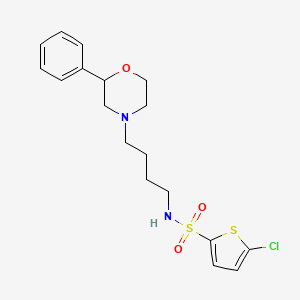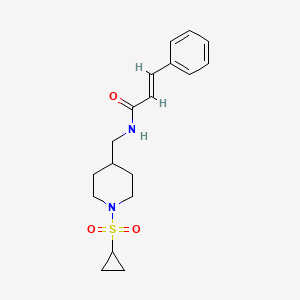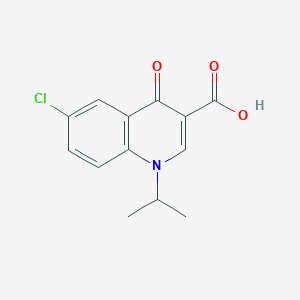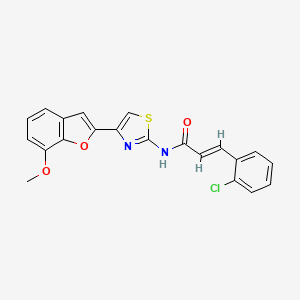
(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran scaffold, a 2-chlorophenyl group, and a thiazol-2-yl group . The presence of these groups may contribute to the compound’s biological activity.Aplicaciones Científicas De Investigación
Herbicidal Activity
Acrylamide derivatives, particularly those with chloro- and thiazolyl- substituents, have been investigated for their potential as herbicides. For example, compounds exhibiting a similar structural motif have shown good herbicidal activities by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates that (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide could be explored for herbicidal properties, potentially offering a novel approach to controlling weed growth in agricultural settings (Wang et al., 2004).
Cytotoxic Activity
Acrylamide derivatives linked with various heterocyclic and aromatic moieties have been synthesized and evaluated for cytotoxic activities against human cancer cell lines. These compounds act as tubulin polymerization inhibitors, suggesting a mechanism of action by disrupting the mitotic spindle formation, thereby inhibiting cancer cell division. This aspect of research demonstrates the potential of acrylamide derivatives, including this compound, in the development of new anticancer agents (Kamal et al., 2014).
Molecular Imprinting
Acrylamides serve as functional monomers in the synthesis of molecularly imprinted polymers (MIPs), which are engineered to have specific binding sites for a target molecule. This application is significant in developing selective adsorbents, sensors, and separation media. The specific interactions between the acrylamide functional groups and the target molecules allow for the selective recognition and binding, indicating the utility of such compounds in creating tailored molecular recognition systems (Popov et al., 2009).
Antimicrobial Activity
Certain acrylamide derivatives, particularly those containing benzofuran and thiazole moieties, have been synthesized and screened for antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents. Research in this area highlights the importance of structural modifications in enhancing antimicrobial potency and spectrum (Ravi et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-26-17-8-4-6-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-9-13-5-2-3-7-15(13)22/h2-12H,1H3,(H,23,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJEYYXVZXIGL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


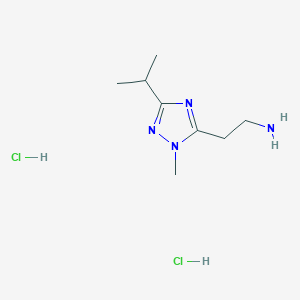
![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)

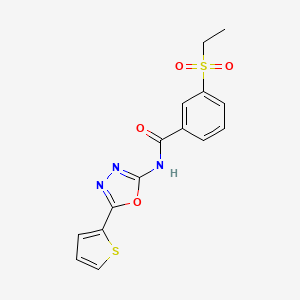
![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)

![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
